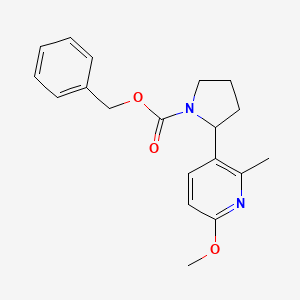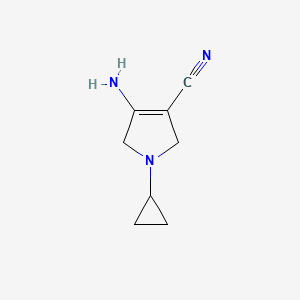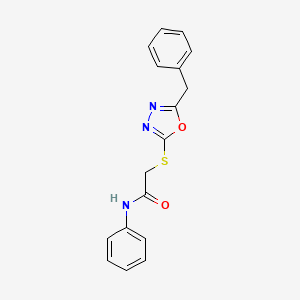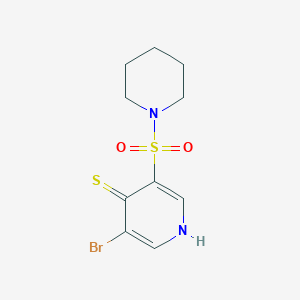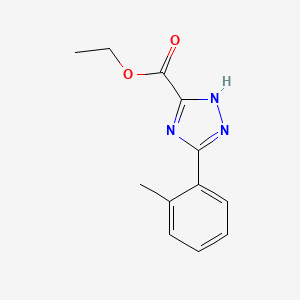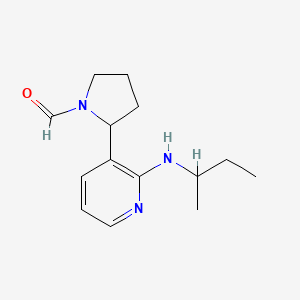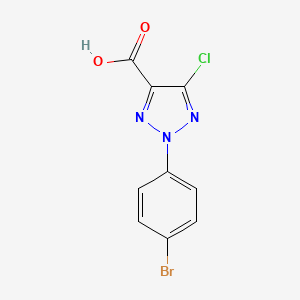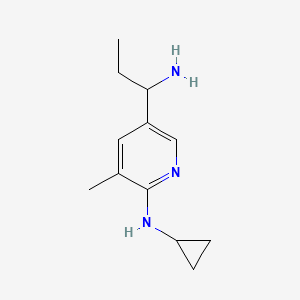
6-Mercapto-4-methylnicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Mercapto-4-methylnicotinic acid is a pyridine derivative with the molecular formula C7H7NO2S and a molecular weight of 169.20 g/mol . This compound is known for its unique chemical structure, which includes a mercapto group (-SH) and a methyl group (-CH3) attached to the nicotinic acid framework. It is used in various scientific research applications due to its distinctive properties.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 6-Mercapto-4-methylnicotinic acid typically involves the esterification of 6-methylnicotinic acid with an alcohol solvent under acidic conditions. The reaction is carried out at a temperature range of 80°C to 100°C, resulting in the formation of 6-methylnicotinic acid ester . This ester can then be further processed to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale esterification reactions followed by purification processes to ensure high purity and yield.
化学反应分析
Types of Reactions
6-Mercapto-4-methylnicotinic acid undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The mercapto group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group typically results in the formation of disulfides, while substitution reactions can yield various alkylated derivatives.
科学研究应用
6-Mercapto-4-methylnicotinic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6-Mercapto-4-methylnicotinic acid involves its interaction with specific molecular targets and pathways. The mercapto group can form covalent bonds with thiol groups in proteins, affecting their function. Additionally, the compound can modulate various biochemical pathways, leading to its observed effects.
相似化合物的比较
Similar Compounds
6-Methylnicotinic acid: Lacks the mercapto group but shares the nicotinic acid framework.
4-Mercaptonicotinic acid: Similar structure but without the methyl group.
Uniqueness
6-Mercapto-4-methylnicotinic acid is unique due to the presence of both the mercapto and methyl groups, which confer distinct chemical and biological properties. This combination allows for a wide range of reactions and applications that are not possible with similar compounds.
属性
分子式 |
C7H7NO2S |
|---|---|
分子量 |
169.20 g/mol |
IUPAC 名称 |
4-methyl-6-sulfanylidene-1H-pyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H7NO2S/c1-4-2-6(11)8-3-5(4)7(9)10/h2-3H,1H3,(H,8,11)(H,9,10) |
InChI 键 |
QTWZTNRDLZUNLO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=S)NC=C1C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2-Dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine](/img/structure/B11802370.png)
